molecular formula C8H8BNO2S2 B2508511 [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid CAS No. 2377609-84-0

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid

Cat. No.: B2508511
CAS No.: 2377609-84-0
M. Wt: 225.09
InChI Key: KOCSYHYHWPWWMW-UHFFFAOYSA-N
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Description

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzothiazole ring system

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Target of Action

The primary target of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid is hydrogen peroxide (H2O2) in cancer cells . The compound is part of a recently synthesized Ir(III) complex, which is characterized by the presence of an aryl boronic acid moiety that can detect H2O2 .

Mode of Action

The compound interacts with its target through a H2O2-mediated oxidation of boronic acids under physiological conditions . This interaction results in the formation of an active complex for photodynamic therapy (PDT) applications and a quinone methide (QM) as a by-product . The QM can scavenge glutathione (GSH), compromising one of the most powerful cellular defenses against the reactive oxygen species (ROS) produced by PDT treatments .

Biochemical Pathways

The compound affects the ROS generation pathway and the glutathione scavenging pathway . The H2O2-mediated oxidation of the aryl boronic acid leads to the formation of the active complex and the QM . The QM then scavenges GSH, reducing the cellular defense against ROS . This process results in increased oxidative stress and potential apoptosis in cells .

Pharmacokinetics

Boronic acids and their derivatives are generally known for their stability and readily prepared nature, which could potentially impact their bioavailability .

Result of Action

The action of this compound results in the generation of ROS and the reduction of GSH in cells . This leads to increased oxidative stress, which can induce apoptosis and destroy diseased tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, which involves boronic acids, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as pH, temperature, and the presence of other functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid typically involves the formation of the benzothiazole ring followed by the introduction of the boronic acid group. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The methylsulfanyl group can be introduced via nucleophilic substitution reactions. Finally, the boronic acid group is introduced through a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(2-methylsulfanyl-1,3-benzothiazol-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2S2/c1-13-8-10-6-3-2-5(9(11)12)4-7(6)14-8/h2-4,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCSYHYHWPWWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(S2)SC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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